molecular formula C17H17ClN2O B5129340 1-benzoyl-4-(4-chlorophenyl)piperazine

1-benzoyl-4-(4-chlorophenyl)piperazine

Cat. No. B5129340
M. Wt: 300.8 g/mol
InChI Key: HZXMUBFXMPJCON-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-benzoyl-4-(4-chlorophenyl)piperazine, commonly known as BZP, is a synthetic compound that belongs to the class of piperazine derivatives. It was initially developed as an anti-parasitic drug, but its psychoactive effects led to its classification as a recreational drug. BZP has been widely studied for its potential in various scientific research applications due to its unique chemical properties.

Scientific Research Applications

BZP has been studied for its potential use in various scientific research applications. It has been found to have anxiolytic and anti-depressant properties, making it a potential treatment for anxiety and depression disorders. BZP has also been studied for its potential use in treating drug addiction, as it has been found to reduce drug-seeking behavior in animal studies. Additionally, BZP has been studied for its potential use as a cognitive enhancer, as it has been found to improve memory and learning in animal studies.

Mechanism of Action

BZP acts as a dopamine and serotonin agonist, which means it activates these neurotransmitters in the brain. This leads to the release of dopamine and serotonin, which are responsible for feelings of pleasure and happiness. BZP also inhibits the reuptake of dopamine and serotonin, which prolongs their effects in the brain.
Biochemical and Physiological Effects
BZP has been found to have various biochemical and physiological effects. It increases heart rate and blood pressure, which can be dangerous in high doses. BZP also increases body temperature, which can lead to hyperthermia and dehydration. Additionally, BZP has been found to cause seizures in some individuals.

Advantages and Limitations for Lab Experiments

BZP has several advantages for lab experiments. It is relatively easy to synthesize and has a relatively long half-life, which makes it ideal for studying long-term effects. BZP is also relatively stable and can be stored for long periods without degradation. However, BZP has some limitations for lab experiments. It has a narrow therapeutic window, which means that the difference between the effective dose and the toxic dose is small. This makes it difficult to study the effects of BZP without causing harm to the subjects.

Future Directions

There are several future directions for BZP research. One area of interest is its potential use as a treatment for anxiety and depression disorders. Further studies are needed to determine the optimal dose and duration of treatment. Another area of interest is its potential use as a cognitive enhancer. Further studies are needed to determine the long-term effects of BZP on cognitive function. Additionally, more research is needed to determine the potential risks and benefits of BZP in treating drug addiction.

Synthesis Methods

BZP can be synthesized through a simple two-step process. The first step involves the reaction of benzoyl chloride with 4-chlorophenylpiperazine in the presence of a base such as sodium hydroxide. This reaction yields N-benzoyl-4-chlorophenylpiperazine, which is then converted to BZP through the second step, which involves the reduction of the nitro group in the presence of a reducing agent such as tin and hydrochloric acid.

properties

IUPAC Name

[4-(4-chlorophenyl)piperazin-1-yl]-phenylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClN2O/c18-15-6-8-16(9-7-15)19-10-12-20(13-11-19)17(21)14-4-2-1-3-5-14/h1-9H,10-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZXMUBFXMPJCON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)Cl)C(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[4-(4-Chlorophenyl)piperazin-1-yl](phenyl)methanone

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